

An In-depth Technical Guide to 5-Nonanol

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Compound of Interest

Compound Name: 5-Nonanol

Cat. No.: B1584527

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of **5-Nonanol**, a secondary alcohol with significance in various scientific and industrial fields.

Chemical Identity and Physical Properties

5-Nonanol, systematically named nonan-5-ol under IUPAC nomenclature, is a nine-carbon secondary alcohol. Its structure consists of a nonane backbone with a hydroxyl group (-OH) located on the fifth carbon atom.

Table 1: Physical and Chemical Properties of **5-Nonanol**

Property	Value	Reference(s)
IUPAC Name	nonan-5-ol	[1]
Synonyms	Dibutylcarbinol, 5-Nonyl Alcohol	[2]
CAS Number	623-93-8	[2]
Molecular Formula	C ₉ H ₂₀ O	[1]
Molecular Weight	144.25 g/mol	[1]
Appearance	Colorless liquid	[3]
Odor	Mild, fruity	[3]
Boiling Point	195 °C	[4]
Melting Point	5 °C	[1]
Density	0.821 g/mL at 20 °C	[4]
Refractive Index (n _{20/D})	1.429	[4]
Flash Point	77 °C (closed cup)	[4]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and ether.	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **5-Nonanol**.

Table 2: Spectroscopic Data for **5-Nonanol**

Spectroscopic Technique	Key Features and Assignments
^1H NMR	Predicted chemical shifts (CDCl_3 , ppm): δ ~3.6 (m, 1H, CH-OH), ~1.4-1.2 (m, 12H, 6xCH ₂), ~0.9 (t, 6H, 2xCH ₃)
^{13}C NMR	Predicted chemical shifts (CDCl_3 , ppm): δ ~72 (CH-OH), ~38 (C4, C6), ~28 (C3, C7), ~23 (C2, C8), ~14 (C1, C9)
Mass Spectrometry (MS)	Molecular Ion (M^+): m/z 144. Key fragments from α -cleavage (loss of butyl radical) at m/z 87 and dehydration (loss of H ₂ O) at m/z 126.
Infrared (IR) Spectroscopy	Broad O-H stretch around 3350 cm^{-1} , C-H stretches just below 3000 cm^{-1} , and a characteristic C-O stretch for a secondary alcohol around 1100 cm^{-1} . ^[4]

Synthesis of 5-Nonanol

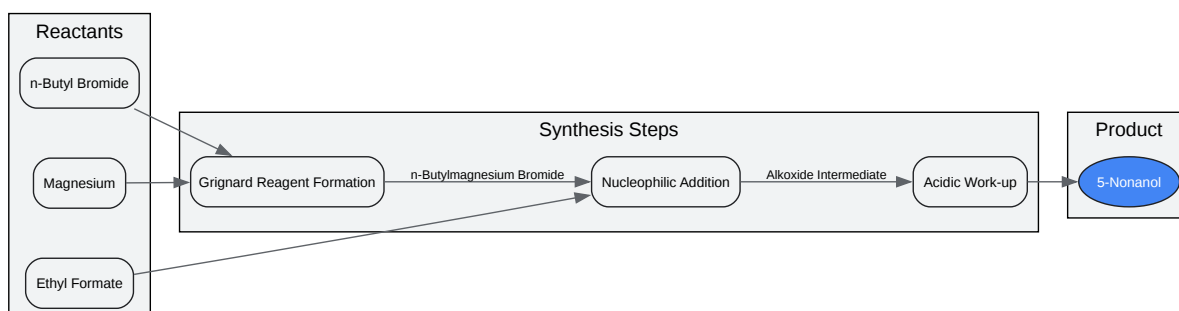
5-Nonanol can be synthesized through various methods, with the Grignard reaction being a prominent and versatile approach.

Grignard Synthesis from an Ester

A common laboratory-scale synthesis involves the reaction of a formate ester with a butyl Grignard reagent.

- **Preparation of Butylmagnesium Halide (Grignard Reagent):** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether. A small amount of an n-butyl halide (e.g., n-butyl bromide) is added to initiate the reaction, which can be facilitated by the addition of a small iodine crystal. Once initiated, the remaining n-butyl halide, dissolved in anhydrous ether, is added dropwise at a rate that maintains a gentle reflux. The reaction mixture is then stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.^[3]

- **Reaction with Formate Ester:** The Grignard reagent solution is cooled in an ice bath. A solution of a formate ester (e.g., ethyl formate) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an hour.
- **Work-up and Purification:** The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH_4Cl) while cooling in an ice bath. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude **5-Nonanol** is then purified by fractional distillation under reduced pressure.



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Grignard Synthesis of **5-Nonanol** Workflow

Chemical Reactivity of **5-Nonanol**

As a secondary alcohol, **5-Nonanol** undergoes typical reactions of this functional group, primarily oxidation and esterification.

Oxidation to **5-Nonanone**

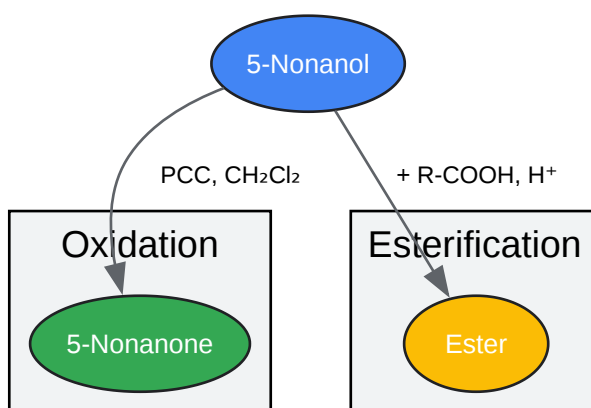
5-Nonanol can be oxidized to the corresponding ketone, 5-nonanone. Pyridinium chlorochromate (PCC) is a common reagent for this transformation, known for its mild conditions and high yields.

- A solution of **5-Nonanol** in dichloromethane (CH_2Cl_2) is added to a suspension of pyridinium chlorochromate (PCC) and an inert support like Celite in CH_2Cl_2 at room temperature.[5]
- The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts.
- The filtrate is concentrated under reduced pressure, and the resulting crude 5-nonanone can be purified by column chromatography or distillation.

Esterification

5-Nonanol can react with carboxylic acids or their derivatives to form esters, which often have pleasant odors and are used in the fragrance industry. The Fischer esterification is a classic method for this conversion.

- **5-Nonanol** is mixed with an excess of a carboxylic acid (e.g., acetic acid).
- A catalytic amount of a strong acid, such as sulfuric acid (H_2SO_4), is added.[6]
- The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product. The removal of water as it is formed, for example by using a Dean-Stark apparatus, can increase the yield.[6]
- After cooling, the reaction mixture is diluted with an organic solvent and washed with water and a mild base (e.g., sodium bicarbonate solution) to remove the excess acid and unreacted carboxylic acid.
- The organic layer is dried and the solvent is evaporated. The resulting ester is then purified by distillation.



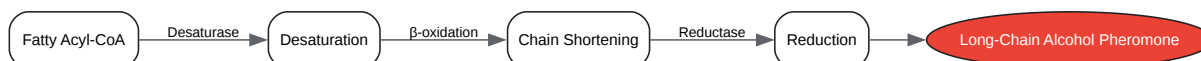
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Key Reactions of **5-Nonanol**

Applications

5-Nonanol and its derivatives have applications in several areas, including the fragrance industry, as chemical intermediates, and in the study of insect chemical ecology.

- **Fragrance Industry:** Due to its mild, fruity odor, **5-Nonanol** is used as a fragrance ingredient in perfumes, soaps, and other personal care products.[3] Its esters also contribute to a variety of scents.
- **Chemical Intermediate:** **5-Nonanol** serves as a versatile intermediate in organic synthesis for the production of other valuable chemicals, including ketones and esters.[7]
- **Pheromones:** While **5-Nonanol** itself is not a widely reported pheromone, its methylated analog, 4-methyl-**5-nonanol**, is a known aggregation pheromone for the sugarcane weevil and the red palm weevil.[8][9] This highlights the importance of the nonanol backbone in insect chemical communication. The biosynthesis of such long-chain alcohol pheromones in insects typically involves fatty acid metabolism pathways.



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Generalized Insect Pheromone Biosynthesis

- Pharmaceutical Industry: Long-chain alcohols, including **5-Nonanol**, can serve as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.^{[1][7]} They can be used to introduce specific alkyl chains into a target molecule.

Safety Information

5-Nonanol is a combustible liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides a solid foundation for understanding the chemistry and applications of **5-Nonanol**. For further in-depth information, the cited references should be consulted.

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